molecular formula C10H12F2O B170051 1-Butoxy-3,5-difluorobenzene CAS No. 123843-64-1

1-Butoxy-3,5-difluorobenzene

Cat. No. B170051
M. Wt: 186.2 g/mol
InChI Key: DXOWXCOJMHANEP-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A solution of n-butyllithium (10.5M in hexane; 3.60 ml, 0.038 mol) was added dropwise to a stirred, cooled (-78° C.) solution of compound 16 (7.00 g, 0.038 mol) in dry THF (35 ml) under dry nitrogen. The stirred mixture was maintained under these conditions for 2.5 h and then poured onto a slurry of solid carbon dioxide and dry ether. The product was extracted into 10% sodium hydroxide which was then acidified with 36% hydrochloric acid. The product was filtered off and dried (CaCl2) in vacuo to give a colourless solid.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([O:10][C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=1)[CH2:7][CH2:8][CH3:9].[C:19](=[O:21])=[O:20].CCOCC>C1COCC1>[CH2:6]([O:10][C:11]1[CH:12]=[C:13]([F:18])[C:14]([C:19]([OH:21])=[O:20])=[C:15]([F:17])[CH:16]=1)[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(CCC)OC1=CC(=CC(=C1)F)F
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was maintained under these conditions for 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into 10% sodium hydroxide which
FILTRATION
Type
FILTRATION
Details
The product was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (CaCl2) in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless solid

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=C(C(=O)O)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.